molecular formula C20H17FN2O2S2 B12145023 2-[(3-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

2-[(3-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12145023
M. Wt: 400.5 g/mol
InChI Key: RSBLCIVJKURHEW-UHFFFAOYSA-N
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Description

The target compound, 2-[(3-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, features a fused thienopyrimidine core substituted with a 3-fluorobenzylsulfanyl group at position 2, a furan-2-ylmethyl group at position 3, and methyl groups at positions 5 and 4. These substituents confer unique electronic and steric properties, influencing its solubility, lipophilicity, and interaction with biological targets.

The furan-2-ylmethyl substituent offers a heteroaromatic ring capable of hydrogen bonding, while the 5,6-dimethyl groups may improve metabolic stability by blocking oxidation sites. This combination positions the compound as a promising candidate for further pharmacological exploration.

Properties

Molecular Formula

C20H17FN2O2S2

Molecular Weight

400.5 g/mol

IUPAC Name

2-[(3-fluorophenyl)methylsulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C20H17FN2O2S2/c1-12-13(2)27-18-17(12)19(24)23(10-16-7-4-8-25-16)20(22-18)26-11-14-5-3-6-15(21)9-14/h3-9H,10-11H2,1-2H3

InChI Key

RSBLCIVJKURHEW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=CC(=CC=C3)F)CC4=CC=CO4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thieno[2,3-d]pyrimidinone Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorobenzyl Group: This step involves the nucleophilic substitution of a suitable leaving group with 3-fluorobenzylthiol.

    Attachment of the Furan-2-ylmethyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(3-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: The compound might find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(3-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one would depend on its specific interactions with biological targets. Potential molecular targets could include enzymes, receptors, or other proteins. The compound might exert its effects through inhibition or activation of these targets, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives

Compound Name / ID Substituents (Position 2, 3) Molecular Formula Molecular Weight logP Key Features
Target compound 3-fluorobenzylsulfanyl, furan-2-ylmethyl C₂₀H₁₈FN₃O₂S₂ 419.5* ~3.5† Furan introduces H-bonding potential; moderate lipophilicity
2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-3-ethyl-5,6-dimethyl analog 2-chloro-6-fluorobenzylsulfanyl, ethyl C₁₇H₁₆ClFN₂OS₂ 382.90 4.62 High logP (lipophilic); chloro substituent may enhance cytotoxicity
2-[(3,4-difluorobenzyl)sulfanyl]-3-(2-fluorobenzyl) analog 3,4-difluorobenzylsulfanyl, 2-fluorobenzyl C₂₀H₁₄F₃N₃OS₂ 433.46 N/A Multiple fluorines improve metabolic stability and target affinity
2-(Trifluoromethylbenzamido)-5,6-dimethyl analog Trifluoromethylbenzamido, H (no substituent at C3) C₁₆H₁₂F₃N₃O₂S 367.35 N/A Electron-withdrawing trifluoromethyl group may alter electronic density
3-(4-Methoxyphenyl)-2-(3-trifluoromethylbenzylsulfanyl) analog 3-trifluoromethylbenzylsulfanyl, 4-methoxyphenyl C₂₆H₂₂F₃N₃O₂S₂ 529.59 N/A Methoxy group donates electrons; larger size may reduce membrane permeability

*Estimated via molecular formula. †Predicted using fragment-based methods.

Substituent Effects on Physicochemical Properties

  • Lipophilicity (logP): The target compound’s logP (~3.5) is lower than the chloro-fluorobenzyl analog (logP 4.62) , suggesting better aqueous solubility. This is attributed to the furan ring’s polarity compared to the fully aromatic/chlorinated substituents in other analogs.
  • Steric Effects: The 5,6-dimethyl groups in the target compound and analog likely hinder enzymatic degradation, enhancing metabolic stability.
  • Electronic Effects: Fluorine atoms in the 3-fluorobenzyl (target) and 3,4-difluorobenzyl () groups increase electronegativity, favoring interactions with hydrophobic enzyme pockets.

Biological Activity

2-[(3-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound belonging to the thieno[2,3-d]pyrimidine class. Its unique structural features, including a fluorobenzyl group and a furan-2-ylmethyl moiety, suggest significant potential for various biological activities. This article reviews the compound's synthesis, biological properties, and potential applications based on existing literature.

Chemical Structure and Properties

The molecular formula of the compound is C20H17FN2O2S2C_{20}H_{17}FN_{2}O_{2}S_{2} with a molecular weight of 426.5 g/mol. The structure features a thieno[2,3-d]pyrimidinone core with specific substitutions that enhance its reactivity and biological activity.

PropertyValue
Molecular FormulaC20H17FN2O2S2
Molecular Weight426.5 g/mol
IUPAC Name2-[(3-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
InChI KeyRGHSCUVHDARGDW-UHFFFAOYSA-N

Synthesis

The synthesis of 2-[(3-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one generally involves multi-step organic reactions starting from readily available precursors. Key steps include:

  • Formation of the Thieno[2,3-d]pyrimidine Core : Cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Fluorobenzyl Group : Achieved through nucleophilic substitution reactions.
  • Attachment of the Furan-2-ylmethyl Group : Alkylation with a furan-2-ylmethyl halide under basic conditions.

Biological Activity

Research indicates that compounds similar to 2-[(3-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one exhibit significant biological activities including:

  • Anticancer Activity : Similar thienopyrimidine derivatives have shown efficacy against various cancer cell lines by inhibiting key metabolic pathways involved in cell proliferation and survival.
    • Case Study : A study demonstrated that thienopyrimidine derivatives inhibited cell proliferation in A431 vulvar epidermal carcinoma cells through specific enzyme inhibition .
  • Antimicrobial Properties : The compound may interact with bacterial enzymes or receptors, potentially leading to antimicrobial effects.
  • Enzyme Inhibition : The compound's structure suggests potential interactions with enzymes involved in nucleotide metabolism, which could be leveraged for therapeutic applications.

The mechanism of action for 2-[(3-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one likely involves:

  • Binding to Specific Targets : The fluorobenzyl group and furan ring enhance binding affinity to biological targets such as enzymes or receptors.
    • This interaction may modulate signaling pathways critical for cellular functions.

Comparison with Similar Compounds

The uniqueness of this compound lies in its specific substitution pattern compared to other thienopyrimidine derivatives.

Compound NameKey Features
2-[(4-fluorobenzyl)sulfanyl]-3-methylthieno[2,3-d]pyrimidin-4(3H)-oneDifferent substitution leading to varied activity
7-acetyl-2-[(3-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)Acetylated derivative with potential variations in activity

Q & A

Basic: What are the optimized synthetic routes for preparing this compound?

Answer:
The synthesis involves multi-step reactions requiring precise control of conditions. A common approach includes:

  • Step 1: Formation of the thieno[2,3-d]pyrimidinone core via cyclization of thioketones with amines under reflux in anhydrous solvents (e.g., DMF or THF) .
  • Step 2: Introduction of the 3-fluorobenzylsulfanyl group via nucleophilic substitution using NaH as a base in DMSO at 60–80°C .
  • Step 3: Functionalization at the 3-position with furan-2-ylmethyl groups via alkylation or Mitsunobu reactions, optimized using TLC/HPLC monitoring .
    Critical Parameters: Temperature control (±2°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 for nucleophilic substitutions) to minimize side products.

Basic: What spectroscopic and analytical techniques validate its purity and structure?

Answer:

  • 1H/13C NMR: Assign peaks using DEPT-135 and COSY for furan protons (δ 6.2–7.4 ppm) and thieno-pyrimidine core (δ 2.1–2.3 ppm for methyl groups) .
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ expected at m/z 455.12) with <2 ppm error .
  • X-ray Crystallography: Resolve 3D conformation (e.g., dihedral angles between fluorobenzyl and furan groups) to confirm regiochemistry .

Basic: What preliminary biological activities have been reported for this compound?

Answer:
Initial screens suggest:

  • Antimicrobial Activity: MIC values of 8–16 µg/mL against S. aureus and E. coli in broth microdilution assays .
  • Anticancer Potential: IC₅₀ of 12 µM in HeLa cells (MTT assay), with apoptosis confirmed via Annexin V/PI staining .
    Note: Activity varies with substituents; fluorobenzyl groups enhance membrane permeability, while furan moieties may modulate target selectivity .

Advanced: How can researchers design analogs for structure-activity relationship (SAR) studies?

Answer:

  • Substituent Variation:
    • Replace 3-fluorobenzyl with chloro/trifluoromethyl analogs to study electronic effects .
    • Modify the furan-2-ylmethyl group with thiophene or pyridine rings to assess steric and π-π stacking contributions .
  • Methodology:
    • Use parallel synthesis with Ugi or Suzuki-Miyaura reactions for rapid diversification .
    • Prioritize derivatives using QSAR models (e.g., CoMFA) based on logP and polar surface area .

Advanced: How to resolve contradictions in biological data across assays?

Answer:

  • Orthogonal Assays: Validate cytotoxicity (e.g., MTT vs. clonogenic assays) to rule out false positives from redox interference .
  • Target Engagement Studies: Use surface plasmon resonance (SPR) or thermal shift assays to confirm direct binding to suspected targets (e.g., kinases or DNA topoisomerases) .
  • Control Experiments: Include off-target panels (e.g., cytochrome P450 inhibition) to assess specificity .

Advanced: What computational strategies predict its interaction with biological targets?

Answer:

  • Molecular Docking: Use AutoDock Vina to model binding to ATP-binding pockets (e.g., EGFR kinase; predicted ΔG = -9.2 kcal/mol) .
  • Molecular Dynamics (MD): Simulate stability of ligand-protein complexes (50 ns trajectories) to identify critical hydrogen bonds (e.g., with Thr766 or Lys721) .
  • ADMET Prediction: Employ SwissADME to optimize bioavailability (e.g., reduce logP from 3.5 to 2.8 via polar substituents) .

Advanced: How to address low solubility in pharmacological assays?

Answer:

  • Formulation Optimization: Use co-solvents (e.g., 10% DMSO/PBS) or nanoemulsions (≤200 nm particles via sonication) to enhance dissolution .
  • Prodrug Design: Introduce phosphate or PEG groups at the 4-oxo position to improve aqueous solubility while maintaining activity .

Advanced: What experimental designs mitigate batch-to-batch variability in synthesis?

Answer:

  • DoE (Design of Experiments): Apply Taguchi methods to optimize reaction time (e.g., 12–16 hrs), temperature (70–80°C), and catalyst loading (5–10 mol% Pd) .
  • In-line Analytics: Use PAT (Process Analytical Technology) tools like ReactIR to monitor intermediates in real time .

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